tert-Butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O2 . It is also known by other names such as “Bilastine Impurity 1” and "TERT-BUTYL 4- (1H-BENZIMIDAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” can be represented by the InChI code:InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
. The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
. Physical and Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is 301.4 g/mol . It has a computed XLogP3-AA value of 2.9, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass are both 301.17902698 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis as an Intermediate : Tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate derivatives are synthesized as key intermediates in the creation of biologically active compounds, such as crizotinib. These compounds are synthesized through multi-step processes, confirming their structures via MS and NMR spectrum techniques (Kong et al., 2016).
Role in Anticancer Drug Synthesis : This compound serves as an important intermediate for small molecule anticancer drugs. The synthesis involves steps like nucleophilic substitution and halogenation reactions. This indicates its utility in developing drugs to overcome resistance in cancer treatments (Zhang et al., 2018).
Asymmetric Synthesis : Efficient and practical asymmetric synthesis of this compound, especially as an intermediate for nociceptin antagonists, highlights its significance in pharmaceutical synthesis. This process involves diastereoselective reduction and isomerization steps (Jona et al., 2009).
Applications in Sensor Technology
- Luminescent Sensors : Imidazole derivatives of this compound have been developed as luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selectivity towards specific ions, demonstrating their potential in environmental monitoring (Emandi et al., 2018).
Chemical Structure Analysis
- X-ray Diffraction Studies : X-ray diffraction studies of this compound derivatives provide insights into their molecular structure and interactions. This is crucial for understanding the physical and chemical properties of these compounds (Sanjeevarayappa et al., 2015).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl 4-(benzimidazol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)20-12-18-14-6-4-5-7-15(14)20/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQICJNSWLWZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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